![molecular formula C12H12N2O B2963991 N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-N-prop-2-ynylnitrous amide CAS No. 2470278-90-9](/img/structure/B2963991.png)

N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-N-prop-2-ynylnitrous amide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

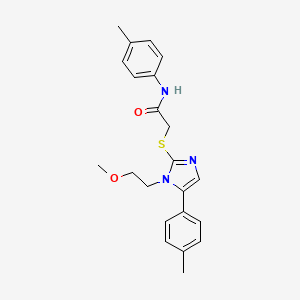

“N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-N-prop-2-ynylnitrous amide” is a chemical compound . It is structurally similar to other compounds such as “2-CHLORO-N-[(1R,2R)-1-HYDROXY-2,3-DIHYDRO-1H-INDEN-2-YL]-6H-THIENO[2,3-B]PYRROLE-5-CARBOXAMIDE” and “Vildagliptin Nitroso Impurity 1” which are used in various applications .

Molecular Structure Analysis

The molecular structure of amides is characterized by a carbonyl group (C=O) and a nitrogen atom. The nitrogen can be attached to one, two, or three carbon atoms, forming primary, secondary, and tertiary amides respectively . The structure of “this compound” would be similar, with the specific groups attached to the nitrogen and carbonyl carbon atoms defining its unique properties .Chemical Reactions Analysis

Amides are the least reactive of the common acid derivatives and undergo relatively few nucleophilic acyl substitution reactions . They can be converted into carboxylic acids through hydrolysis, a process that requires more extreme conditions than the hydrolysis of acid chlorides or esters . Amides can also be reduced by LiAlH4 to form amines .Physical and Chemical Properties Analysis

Amides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding . The specific physical and chemical properties of “this compound” would depend on the specific groups attached to the nitrogen and carbonyl carbon atoms.Wissenschaftliche Forschungsanwendungen

Amide Synthesis Techniques

N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-N-prop-2-ynylnitrous amide is a compound of interest within the realm of synthetic organic chemistry, particularly in the synthesis of amides. Amide synthesis is crucial in chemistry and biology for incorporating nitrogen functionalities into organic molecules. A novel approach involves the direct synthesis of amides from alcohols and amines, eliminating the use of stoichiometric coupling reagents or harsh conditions, thereby offering a more sustainable method. This technique, catalyzed by manganese in an acceptorless dehydrogenative coupling process, presents an efficient and environmentally benign method for amide formation, highlighting the crucial role of base in the reaction mechanism (Daw, Kumar, Espinosa‐Jalapa, Ben‐David, & Milstein, 2019).

Mechanistic Insights in Amide Formation

Understanding the mechanism of amide formation is fundamental to improving synthetic methodologies. Studies on the mechanism of amide formation via carbodiimide in aqueous media have provided significant insights. For instance, the efficiency of carbodiimide as a coupling agent varies with the pH and the nature of carboxylic acids used, impacting the yield and specificity of the amide products. This research sheds light on the conditions favoring amide formation and the potential pitfalls in the process, such as the undesired formation of N-acylurea (Nakajima & Ikada, 1995).

Catalysis in Amide Synthesis

Catalytic methods have revolutionized amide synthesis, offering more efficient and greener alternatives to traditional methods. Nickel catalysis, for example, has been utilized for breaking amides and facilitating several important transformations, such as esterification and transamidation. This approach leverages the synthetic utility of amides in organic synthesis, showcasing the potential for amide C-N bond activation using nonprecious metals (Dander & Garg, 2017).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(1R)-2,3-dihydro-1H-inden-1-yl]-N-prop-2-ynylnitrous amide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-9-14(13-15)12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12H,7-9H2/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWRDVPRBADQLQ-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN(C1CCC2=CC=CC=C12)N=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCN([C@@H]1CCC2=CC=CC=C12)N=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile](/img/structure/B2963908.png)

![ethyl 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2963911.png)

![2,4-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2963915.png)

![6-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2963916.png)

![4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B2963917.png)

![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2963924.png)